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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220 Get Quote

Welcome to the technical support center for BMS-561392. This resource is designed for

researchers, scientists, and drug development professionals utilizing BMS-561392 in their

experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs)

in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 and what is its primary mechanism of action?

A1: BMS-561392, also known as DPC 333, is a potent and selective inhibitor of Tumor

Necrosis Factor-alpha Converting Enzyme (TACE), which is also known as ADAM17 (A

Disintegrin and Metalloproteinase 17).[1] TACE is a key enzyme responsible for the proteolytic

processing of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to

its soluble, active form.[1] By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-

α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. Therefore,

BMS-561392 has been investigated for its therapeutic potential in conditions such as

rheumatoid arthritis and inflammatory bowel disease.

Q2: What are the key physicochemical properties of BMS-561392 that I should be aware of for

my experiments?
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A2: BMS-561392 is a solid powder that is soluble in dimethyl sulfoxide (DMSO) but not in

water. This is a critical consideration when preparing stock solutions and working dilutions for

your assays to avoid precipitation. For long-term storage, it is recommended to store the

compound at -20°C.

Q3: I am observing lower than expected potency of BMS-561392 in my cell-based assay. What

could be the cause?

A3: Several factors could contribute to lower than expected potency in a cell-based assay.

Firstly, due to its poor water solubility, BMS-561392 may precipitate out of your culture medium,

especially when diluting a DMSO stock solution into an aqueous buffer. This would reduce the

effective concentration of the inhibitor. Secondly, the presence of high serum concentrations in

your culture medium can lead to non-specific protein binding, which can also decrease the free

concentration of BMS-561392 available to interact with the cells. Finally, the specific cell line

you are using and its level of TACE expression and activity can influence the observed potency.

Q4: Are there any known off-target effects of BMS-561392?

A4: While BMS-561392 is described as a selective TACE inhibitor, like many small molecule

inhibitors, the possibility of off-target effects should be considered, especially at higher

concentrations. TACE belongs to the ADAM family of metalloproteinases, which share some

structural similarities with other metalloproteinases, such as Matrix Metalloproteinases (MMPs).

Although some sources indicate that BMS-561392 has been found to be over 100-fold

selective for TACE over several MMPs, it is crucial to consult specific selectivity data and

consider including appropriate controls in your experiments to rule out confounding effects from

off-target activities. For instance, some TACE inhibitors have been reported to also inhibit

MMP8/13 or ADAM10.[2]

Quantitative Data Summary
For your convenience, here is a summary of key quantitative data for BMS-561392.
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Parameter Value Species/System Reference

TACE/ADAM17 IC50 0.15 µM
CHO cells expressing

pro-TNFα

4.47 µM
CHO cells expressing

APPwt

0.23 µM
CHO cells expressing

APPswe

Selectivity >100-fold Over several MMPs

Experimental Protocols and Troubleshooting
Guides
This section provides detailed methodologies for key experiments and troubleshooting advice

for common issues.

TACE/ADAM17 Fluorogenic Enzymatic Assay
This assay measures the direct inhibitory effect of BMS-561392 on TACE activity using a

fluorogenic substrate.

Experimental Protocol:

Reagent Preparation:

Prepare 1X ADAM Assay Buffer by diluting the concentrated stock.

Prepare the ADAM Fluorogenic Substrate solution in the assay buffer.

Prepare a serial dilution of BMS-561392 in 1X ADAM Assay Buffer containing a final

concentration of 1% DMSO.

Prepare a solution of purified recombinant human ADAM17 enzyme in 1X ADAM Assay

Buffer. Note: ADAM17 enzyme is sensitive to freeze-thaw cycles.[3]

Assay Procedure (96-well black plate):
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Add 25 µl of the master mixture containing assay buffer and fluorogenic substrate to each

well.[3]

Add 5 µl of the BMS-561392 serial dilutions to the "Test Inhibitor" wells.

Add 5 µl of the inhibitor buffer (1% DMSO in assay buffer) to the "Positive Control" and

"Blank" wells.

Add 20 µl of 1X ADAM Assay Buffer to the "Blank" wells.[3]

Initiate the reaction by adding 20 µl of the diluted ADAM17 enzyme to the "Positive

Control" and "Test Inhibitor" wells.[3]

Incubate the plate for 60 minutes at room temperature, protected from light.[3]

Read the fluorescence at an excitation wavelength of 358 nm and an emission wavelength

of 455 nm.[3]

Data Analysis:

Subtract the fluorescence of the "Blank" wells from all other readings.

Calculate the percent inhibition for each concentration of BMS-561392 relative to the

"Positive Control".

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide: TACE Enzymatic Assay
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Problem Possible Cause Recommended Solution

Low fluorescent signal in

positive control

Inactive enzyme due to

repeated freeze-thaw cycles.

[3]

Aliquot the enzyme into single-

use vials upon first thaw and

store at -80°C. Use a fresh

aliquot for each experiment.[3]

Incorrect wavelength settings

on the plate reader.

Ensure the excitation and

emission wavelengths are set

correctly for the fluorogenic

substrate (e.g., Ex=358 nm,

Em=455 nm).[3]

High background fluorescence
Contaminated assay buffer or

substrate.

Prepare fresh buffers and

substrate solutions. Use high-

purity water and reagents.

Autofluorescence of the

inhibitor compound.

Measure the fluorescence of

the compound alone at the

assay concentration and

subtract this value from the

corresponding wells.

Inconsistent or variable results
Pipetting errors or bubbles in

the wells.[3]

Use calibrated pipettes and

proper pipetting techniques to

ensure accuracy. Visually

inspect the plate for bubbles

before reading and gently tap

to dislodge them.[3]

Compound precipitation.

Ensure the final DMSO

concentration is consistent

across all wells and does not

exceed a level that causes

precipitation (typically ≤1%).

Visually inspect the wells for

any precipitate.

Cell-Based TNF-α Release Assay (ELISA)
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This assay measures the ability of BMS-561392 to inhibit the release of TNF-α from cells,

typically macrophages or monocytes stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

Cell Seeding:

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density that will result in

a sub-confluent monolayer at the time of the assay.

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

Compound Treatment and Stimulation:

Prepare serial dilutions of BMS-561392 in cell culture medium. Ensure the final DMSO

concentration is low (e.g., <0.5%) to avoid cytotoxicity.

Pre-treat the cells with the BMS-561392 dilutions for 1 hour.

Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/ml) for 4 hours.[1]

Include unstimulated and vehicle-treated controls.

Sample Collection and Analysis:

After the incubation period, centrifuge the plate to pellet the cells.

Carefully collect the supernatant without disturbing the cell layer.

Quantify the concentration of TNF-α in the supernatant using a commercially available

ELISA kit, following the manufacturer's instructions.

Troubleshooting Guide: Cell-Based TNF-α Release Assay
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Problem Possible Cause Recommended Solution

High variability between

replicate wells

Uneven cell seeding or cell

health issues.

Ensure a homogenous cell

suspension before seeding.

Check cell viability before and

after the experiment (e.g.,

using a trypan blue exclusion

assay).

Edge effects in the 96-well

plate.

Avoid using the outer wells of

the plate for experimental

samples, as they are more

prone to evaporation and

temperature fluctuations. Fill

the outer wells with sterile PBS

or media.

Low or no TNF-α production in

stimulated controls
LPS is inactive.

Use a new vial of LPS or test

the activity of the current stock

on a sensitive cell line.

Cells are not responsive to

LPS.

Ensure you are using a cell

line known to respond to LPS

(e.g., RAW 264.7, primary

macrophages). Passage

number can affect cell

responsiveness.

Unexpectedly high TNF-α

levels in unstimulated controls
Cell stress or contamination.

Handle cells gently to minimize

stress. Check for mycoplasma

contamination, which can

induce an inflammatory

response.

Interference with ELISA Presence of soluble TNF-α

receptors in the sample.

Some ELISA kits may be

affected by the presence of

soluble TNF-α receptors,

which can bind to TNF-α and

mask the epitope for the

detection antibody. Choose an
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ELISA kit that is validated to be

insensitive to the presence of

soluble receptors.

Fluorescence Polarization (FP) Competition Assay for
TACE/ADAM17
This assay can be used to screen for and characterize inhibitors that compete with a

fluorescently labeled probe for binding to the active site of TACE.

Experimental Protocol:

Reagent Preparation:

Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, and a non-

ionic detergent).[4]

Prepare a solution of a fluorescently labeled TACE inhibitor (fluorescent probe) at a

concentration close to its Kd for TACE.

Prepare a serial dilution of BMS-561392.

Prepare a solution of purified recombinant human TACE/ADAM17.

Assay Procedure (384-well black plate):

Add the fluorescent probe to all wells.

Add the BMS-561392 serial dilutions to the "Test Inhibitor" wells.

Add buffer to the "Maximum Polarization" wells (probe + enzyme) and "Minimum

Polarization" wells (probe only).

Add the TACE enzyme to the "Test Inhibitor" and "Maximum Polarization" wells.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium

(e.g., 30-60 minutes), protected from light.
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Measure fluorescence polarization using a plate reader with appropriate excitation and

emission filters for the chosen fluorophore.

Troubleshooting Guide: Fluorescence Polarization Assay
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Problem Possible Cause Recommended Solution

Low assay window (small

change in mP)

The molecular weight

difference between the

fluorescent probe and the

enzyme is insufficient.

This is a fundamental limitation

of FP assays. Ensure there is

a significant size difference

between the bound and

unbound probe.

The concentration of the

enzyme is too low to bind a

significant fraction of the

probe.

Titrate the enzyme

concentration to find the

optimal concentration that

gives the largest change in

polarization.

High data scatter Low fluorescence signal.

The fluorescence intensity of

the probe should be at least

three times the background.

Consider increasing the probe

concentration, but keep it at or

below the Kd.

Compound interference

(autofluorescence or

quenching).

Pre-read the plate for

fluorescence intensity before

adding the enzyme to identify

fluorescent compounds. Red-

shifted fluorophores can

sometimes minimize

interference.

Drifting signal over time
The binding reaction has not

reached equilibrium.

Increase the incubation time to

ensure the binding is at steady

state before reading the plate.

Photobleaching of the

fluorophore.

Reduce the number of flashes

per well or the intensity of the

excitation light on the plate

reader.

Visualizations
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To further aid in your understanding of the experimental context and troubleshooting logic,

please refer to the following diagrams.

TACE Signaling Pathway

pro-TNF-α
(Membrane-bound)

TACE (ADAM17)

Cleavage

Soluble TNF-α
(Active)

TNF Receptor

BMS-561392

Inhibition

Inflammatory Response

Click to download full resolution via product page

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.

General Experimental Workflow for BMS-561392 Evaluation

In Vitro Assays Selectivity & Off-Target Profiling Mechanism of Action

TACE Enzymatic Assay
(IC50 Determination)

Cell-Based TNF-α Release Assay
(EC50 Determination) MMP Selectivity Panel ADAM Family Profiling Fluorescence Polarization Assay

(Binding Confirmation) EndStart

Click to download full resolution via product page
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Caption: A logical workflow for the comprehensive evaluation of BMS-561392.

Troubleshooting Common Assay Issues with BMS-561392
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Caption: A decision tree to guide troubleshooting efforts for BMS-561392 assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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